7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 799262-17-2, molecular formula: C₈H₇N₃O₃, molecular weight: 193.16 g/mol) is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The molecule is substituted with a methyl group at position 7, a ketone at position 5, and a carboxylic acid at position 3 . This structural motif is significant in medicinal and coordination chemistry due to its ability to act as a ligand via nitrogen and oxygen atoms, enabling metal complexation .
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6(12)10-7-5(8(13)14)3-9-11(4)7/h2-3H,1H3,(H,10,12)(H,13,14) |
InChI Key |
WTKDTQCUEHVDAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=NN12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This classical approach involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or related electrophiles, leading to fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. The process typically proceeds under reflux conditions in solvents like ethanol or acetic acid, with catalysts such as acids or bases to facilitate ring closure.
Key Reaction
- Reactants: 3-aminopyrazoles and β-dicarbonyl compounds (e.g., malononitrile, ethyl acetoacetate)
- Conditions: Reflux in ethanol or acetic acid, often under an oxygen atmosphere for oxidation steps
- Outcome: Formation of pyrazolo[1,5-a]pyrimidine derivatives with high yields (~80-96%) when optimized
Specifics for Carboxylic Acid Derivative
The carboxylic acid functionality at position 3 can be introduced via subsequent oxidation or through the use of carboxylate-containing β-dicarbonyl precursors. The process involves initial formation of the fused heterocycle followed by oxidation steps to introduce the carboxylic acid group at the desired position.
Data Table 1: Typical Reaction Conditions for Cyclocondensation
| Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 3-Aminopyrazole + β-dicarbonyl | Ethanol | None | Reflux | 12-18 h | 80-96 |
| 3-Aminopyrazole + β-enaminone | Acetic acid | None | Reflux | 3 h | 80-87 |
Microwave-Assisted Synthesis
Method Overview
Recent advances leverage microwave irradiation to significantly reduce reaction times and improve yields. This method involves mixing the reactants—such as β-enaminones and 3-methyl-1H-pyrazol-5-amine—in solvent-free conditions or in minimal solvent, then irradiating at high temperature (~180°C).
Key Reaction
- Reactants: β-enaminones (e.g., 2a–g) and 3-methyl-1H-pyrazol-5-amine
- Conditions: Microwave irradiation at 180°C for 80–96% yields
- Advantages: Rapid reaction time (~20 minutes), high efficiency, greener process
Research Findings
- The microwave method yields 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines with yields between 88–96%
- Functionalization at position 3 with carboxylic acid groups can be achieved via subsequent oxidation or hydrolysis of ester precursors
Data Table 2: Microwave Synthesis Parameters
| Reactants | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|
| β-enaminone + pyrazol-5-amine | 180°C | 20 min | 88–96 | Solvent-free |
Oxidation and Functionalization to Introduce Carboxylic Acid
Method Overview
The key step for obtaining 7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid from the heterocyclic core involves oxidation of methyl groups or other precursor functionalities to carboxylic acids. Common oxidants include potassium permanganate, potassium dichromate, or more selective oxidants like TEMPO-based systems.
Specific Approach
- Starting from methyl-substituted pyrazolo[1,5-a]pyrimidines
- Oxidation under controlled conditions to avoid overoxidation
- Purification via recrystallization or chromatography
Research Insights
- Oxidation of methyl groups at position 7 yields the corresponding carboxylic acid derivatives with high selectivity
- The process is compatible with various substituents on the fused ring, maintaining structural integrity
Data Table 3: Oxidation Conditions
| Starting Material | Oxidant | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Methyl-pyrazolopyrimidine | KMnO₄ | Water/Acetone | Reflux | 4-6 h | >85 |
Summary of Synthesis Pathway
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like N-iodosuccinimide.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the core structure.
Scientific Research Applications
7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Biological Studies: The compound is studied for its potential as an antimicrobial and antiviral agent.
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups at position 7 enhance acidity (e.g., pKa ≈ -2.00 for CF₂H) and reduce solubility in polar solvents .
- Hydrogen Bonding : The 5-oxo group in the target compound may facilitate hydrogen bonding, influencing crystal packing or biological target interactions .
Crystallographic Insights
- The target compound’s regioselectivity and crystal structure can be inferred from related derivatives. For instance, X-ray studies of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8b) confirm planar pyrazole-pyrimidine cores and hydrogen-bonded networks .
Biological Activity
7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring system with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 189.16 g/mol. The structural representation is as follows:
Synthesis
Various synthetic routes have been developed to produce this compound. These methods typically involve the condensation of appropriate pyrazole and pyrimidine precursors under acidic or basic conditions. The optimization of these synthetic pathways aims to enhance yield and purity while minimizing environmental impact.
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a wide range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells when treated with 7-methyl-5-oxo derivatives at concentrations as low as 100 µM .
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication mechanisms, making them candidates for antiviral drug development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Amino group substitution | Antitumor activity |
| 7-Hydrazinylpyrazolo[1,5-a]pyrimidine | Hydrazine moiety | Antiviral properties |
| Methyl 7-Oxo-pyrazolo[1,5-a]pyrimidine | Methyl substitution | Enzyme inhibition |
The presence of specific functional groups such as amino or hydrazine enhances the compound's reactivity and biological efficacy compared to its analogs.
Case Studies
In a notable study published in Chemistry & Biology Interface, researchers evaluated the anticancer properties of various pyrazolo derivatives. The study revealed that compounds containing free amino groups exhibited superior anticancer activity compared to those with acetylamino fragments. Notably, one derivative reduced A549 cell viability to 66%, demonstrating significant potential for further development as an anticancer agent .
Q & A
What are the primary synthetic routes for 7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives?
Basic Research Question
The synthesis typically involves cyclocondensation of 5-aminopyrazole precursors with enaminones or β-keto esters. For example, 5-aminopyrazole derivatives react with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one in aqueous ethanol to form pyrazolo[1,5-a]pyrimidine intermediates. Subsequent hydrolysis of ester groups (e.g., methyl or ethyl esters) yields the carboxylic acid derivative. Coupling reactions with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent can further diversify the scaffold . Alternative routes include refluxing precursors in polar solvents (e.g., DMF, pyridine) followed by acidification and crystallization .
How can researchers confirm the structural integrity of synthesized derivatives?
Basic Research Question
Structural validation relies on spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group) .
- NMR (¹H and ¹³C) confirms regiochemistry and substitution patterns. For example, the pyrimidine ring protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
- Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
- X-ray crystallography (where applicable) resolves absolute configuration, as demonstrated for analogs like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which crystallizes in a monoclinic system (space group P2₁/c) .
What challenges arise in achieving high regioselectivity during functionalization at position 7?
Advanced Research Question
Position 7 functionalization is influenced by electronic and steric factors. For example, introducing substituents via electrophilic aromatic substitution requires careful control of reaction conditions (e.g., temperature, solvent polarity). In one study, refluxing 5-aminopyrazole with enaminones in pyridine preferentially yielded 7-heteroaryl derivatives due to the electron-rich nature of the pyrimidine ring . Competing reactions (e.g., dimerization or over-substitution) can occur if activating groups (e.g., methyl or amino) are present. Computational modeling of transition states or Hammett plots may guide optimization .
How can researchers address discrepancies in spectral data when characterizing new analogs?
Advanced Research Question
Contradictions in spectral data often arise from tautomerism, polymorphism, or impurities. For instance, the oxo group at position 5 can tautomerize between keto and enol forms, altering NMR signals . To resolve this:
- Perform variable-temperature NMR to observe tautomeric equilibria.
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
- Repurify compounds via recrystallization (e.g., from ethanol/DMF mixtures) to eliminate impurities . In cases where melting points deviate from literature values (e.g., 266–268°C vs. 263–265°C for arylazo derivatives), differential scanning calorimetry (DSC) can clarify polymorphic forms .
What strategies optimize yields in coupling reactions involving pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Advanced Research Question
Coupling efficiency depends on the activating agent and amine nucleophilicity. BPC outperforms traditional agents (e.g., EDC/HOBt) by forming stable pentafluorophenyl esters, reducing side reactions. For sterically hindered amines (e.g., 2-chloro-5-nitrophenylamine), extended reaction times (12–24 hours) and elevated temperatures (50–60°C) improve conversions . Monitoring via LC-MS ensures intermediate stability, particularly for acid-sensitive derivatives .
How do substituents at position 5 influence the compound’s reactivity and biological activity?
Advanced Research Question
Electron-withdrawing groups (e.g., nitro, cyano) at position 5 enhance electrophilic substitution at position 7 but may reduce solubility. Conversely, electron-donating groups (e.g., methyl, amino) increase solubility but require harsher conditions for further functionalization . Biological activity, such as kinase inhibition, correlates with substituent bulk and polarity. For example, chlorodifluoromethyl groups at position 7 improve binding to hydrophobic pockets in enzyme active sites .
What crystallographic techniques are critical for resolving structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Single-crystal X-ray diffraction remains the gold standard. For example, the crystal structure of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic, a = 4.9817 Å, β = 95.924°) confirmed the chloro-methyl orientation and π-stacking interactions . Challenges include growing diffraction-quality crystals; vapor diffusion with chloroform/hexane mixtures is often effective. Synchrotron radiation can enhance resolution for low-symmetry crystals .
How can computational chemistry aid in designing novel pyrazolo[1,5-a]pyrimidine analogs?
Advanced Research Question
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility. Molecular docking screens virtual libraries for target binding (e.g., ATP-binding sites in kinases). For instance, methyl groups at position 3 increase steric complementarity with kinase pockets, while carboxylic acids improve solubility for in vivo studies . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize high-yield routes .
What are the best practices for handling tautomerism in spectroscopic analysis?
Advanced Research Question
Tautomerism between keto (5-oxo) and enol forms complicates NMR interpretation. Strategies include:
- Using deuterated DMSO or CDCl₃ to slow exchange rates.
- Adding shift reagents (e.g., Eu(fod)₃) to separate overlapping signals.
- Correlating 2D NMR (e.g., HSQC, HMBC) to assign tautomeric states . For example, in 7-amino derivatives, the enol form dominates in DMSO-d₆, evidenced by a downfield-shifted NH peak at δ 10.5 ppm .
How can researchers mitigate decomposition during storage of pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Light- and moisture-sensitive compounds (e.g., nitro or cyano derivatives) require storage in amber vials under inert gas (N₂ or Ar). Lyophilization stabilizes carboxylic acid forms, while ester prodrugs (e.g., ethyl esters) improve shelf life . Stability studies using accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the pyrimidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
